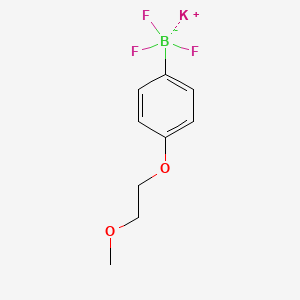

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate

Description

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate (molecular formula: C₉H₁₁BF₃KO₂, MW: 258.09) is an organotrifluoroborate salt featuring a phenyl ring substituted with a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the para position . This compound is part of the organoboron reagent family widely used in Suzuki-Miyaura cross-coupling reactions due to its stability compared to boronic acids . The 2-methoxyethoxy substituent imparts unique electronic and solubility properties, making it valuable in synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

potassium;trifluoro-[4-(2-methoxyethoxy)phenyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3O2.K/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13;/h2-5H,6-7H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBVEDRJLILAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OCCOC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate can be synthesized through the reaction of 4-(2-methoxyethoxy)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving the boronic acid in a suitable solvent, such as methanol or ethanol, and then adding potassium bifluoride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates often involves scalable and efficient methods to ensure high yields and purity. One common approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient mixing of reactants. This method can significantly enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Solvents like THF or DMF, temperatures ranging from room temperature to 100°C, inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- K-4-MEP-TFB is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a coupling agent to synthesize complex organic molecules by reacting with aryl or vinyl halides in the presence of a palladium catalyst and a base .

- Key Reaction Conditions:

- Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

- Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

- Temperature: Room temperature to 100°C

-

Biological Applications

- The compound is used in the modification of biomolecules, aiding in the study of biological processes. Its ability to form stable complexes allows researchers to explore interactions within biological systems.

- Pharmaceutical Development

- Material Science

Case Study 1: Cross-Coupling Reactions

In a study exploring the efficiency of K-4-MEP-TFB in Suzuki-Miyaura cross-coupling reactions, researchers reported high yields of biaryl products when using this trifluoroborate compound. The reaction conditions were optimized using microwave irradiation, resulting in significantly reduced reaction times and improved yields compared to conventional heating methods .

Case Study 2: Modification of Biomolecules

Another investigation demonstrated the utility of K-4-MEP-TFB in modifying peptides for proteomics research. The compound facilitated the introduction of functional groups that enhanced the solubility and stability of peptides, allowing for better characterization and analysis .

Mechanism of Action

The mechanism by which potassium 4-(2-methoxyethoxy)phenyltrifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Potassium Aryltrifluoroborates

Structural and Electronic Effects

The reactivity and applications of potassium aryltrifluoroborates are heavily influenced by the substituents on the aromatic ring. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂OCH₃) stabilize the boron center and improve coupling efficiency with electron-deficient aryl halides. In contrast, electron-withdrawing groups (e.g., -F) activate the boron for reactions with electron-rich partners .

- Solubility : The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF) and water-miscible systems compared to simpler substituents like -OCH₃ or -F .

- Steric Considerations : Bulky substituents (e.g., tetrahydropyranylmethoxy) may hinder cross-coupling efficiency, whereas linear ether chains (e.g., 2-methoxyethoxy) balance steric accessibility with electronic effects .

Cross-Coupling Efficiency

- Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate exhibits superior yields (e.g., 79–97%) in palladium-catalyzed couplings due to its electron-donating nature, which facilitates oxidative addition with aryl chlorides . Comparatively, electron-withdrawing analogs like 4-fluorophenyltrifluoroborate show moderate yields (37%) in similar conditions .

Stability and Functional Group Tolerance

- Organotrifluoroborates are generally stable to air and moisture, but substituents influence stability. For example, hydroxyl-containing analogs (e.g., 4-(2-hydroxyethyl)phenyltrifluoroborate) require protection during synthesis, whereas the 2-methoxyethoxy group is inherently stable under basic conditions .

- The 2-methoxyethoxy group resists oxidation, unlike formyl-substituted trifluoroborates (e.g., potassium 4-formylphenyltrifluoroborate), which require careful handling .

Spectroscopic and Physical Properties

- NMR Data :

- Melting Points : Derivatives with polar substituents (e.g., 2-methoxyethoxy) generally have lower melting points (<100°C) compared to halogenated analogs (e.g., 4-fluorophenyltrifluoroborate, m.p. >150°C) due to reduced crystallinity .

Biological Activity

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate is an organotrifluoroborate compound that has garnered attention for its applications in organic synthesis and biological research. This compound is particularly notable for its role in cross-coupling reactions, which are vital in the synthesis of various biologically active molecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate is characterized by a phenyl ring substituted with a 2-methoxyethoxy group and a trifluoroborate moiety. This structure contributes to its stability and reactivity in chemical transformations.

- Synthesis : The compound can be synthesized from 4-(2-methoxyethoxy)phenylboronic acid and potassium bifluoride, typically in methanol or ethanol under controlled conditions.

Cross-Coupling Reactions

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate is primarily employed in Suzuki-Miyaura coupling reactions , which allow for the formation of biaryl compounds. These biaryl compounds are significant as they serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active materials .

Mechanism of Action :

- Formation of Boronate Complex : The organotrifluoroborate forms a complex with a palladium catalyst.

- Oxidative Addition : This complex undergoes oxidative addition with an aryl or vinyl halide.

- Transmetalation : The organotrifluoroborate transfers its organic moiety to the palladium center.

- Reductive Elimination : The final step results in the formation of the desired biaryl product .

Case Studies and Data Tables

Several studies have investigated the efficacy and utility of potassium 4-(2-methoxyethoxy)phenyltrifluoroborate in various biological contexts:

Comparative Analysis

Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate can be compared with other organotrifluoroborates to highlight its unique properties:

| Compound | Substituent | Reactivity |

|---|---|---|

| Potassium 4-(hydroxymethyl)phenyltrifluoroborate | Hydroxymethyl | Moderate reactivity |

| Potassium 4-(2-methoxyethylcarbamoyl)phenyltrifluoroborate | Carbamoyl | Enhanced stability |

| Potassium 4-(2-methoxyethoxy)phenyltrifluoroborate | Methoxyethoxy | High solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.